molecular formula C12H14N2O2 B1448758 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea CAS No. 1816945-52-4

1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea

Cat. No. B1448758
CAS RN: 1816945-52-4
M. Wt: 218.25 g/mol
InChI Key: AEYWUCVFCYPLME-UHFFFAOYSA-N
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Description

1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea, also known as 4-EPMU, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the urea family of compounds and has a unique chemical structure that has attracted the attention of researchers in the fields of organic chemistry, pharmacology, and biochemistry.

Mechanism of Action

1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea has been found to act as an inhibitor of a variety of enzymes, including cyclooxygenase, lipoxygenase, and xanthine oxidase. It has also been found to inhibit the activity of some kinases, such as protein kinase C. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammation process. It has also been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. In addition, this compound has been found to have anti-cancer and anti-tumor effects.

Advantages and Limitations for Lab Experiments

1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea is a useful reagent for laboratory experiments due to its high regioselectivity and high yield. It is also relatively stable and can be stored for extended periods of time. However, it is important to note that this compound is a synthetic compound and has not been tested for safety in humans, so caution should be used when handling it.

Future Directions

There are a number of potential future directions for the research and development of 1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of more efficient and cost-effective methods for its production. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of novel treatments for a variety of diseases.

Scientific Research Applications

1-(4-Ethynylphenyl)-3-(2-methoxyethyl)urea has been used in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. It has also been used to study the mechanism of action of drugs and to investigate the biochemical and physiological effects of drugs.

properties

IUPAC Name

1-(4-ethynylphenyl)-3-(2-methoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-10-4-6-11(7-5-10)14-12(15)13-8-9-16-2/h1,4-7H,8-9H2,2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYWUCVFCYPLME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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